molecular formula C9H12N6O5 B1384102 Azaguanosine CAS No. 2133-80-4

Azaguanosine

Cat. No.: B1384102
CAS No.: 2133-80-4
M. Wt: 284.23 g/mol
InChI Key: QOVIBFFZCVPCEI-UMMCILCDSA-N
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Description

Azaguanosine, also known as 8-Azaguanosine, is a compound with the molecular formula C9H12N6O5 and a molecular weight of 284.232 g/mol . This compound is a derivative of guanosine and is characterized by its unique triazolopyrimidine structure.

Scientific Research Applications

Azaguanosine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antiviral and anticancer properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: It is used in the development of pharmaceuticals and other chemical products.

Safety and Hazards

The safety data sheet for this compound suggests that it should be handled with care. Contact with skin and eyes should be avoided, and exposure should be minimized . In case of accidental ingestion or contact, medical attention should be sought immediately .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Azaguanosine involves multiple steps. One common method includes the reaction of 2-bromo tribenzoyl ribose with diaminomaleonitrile, leading to the formation of an aminosugar. This intermediate undergoes further reactions, including treatment with methyl orthoformate and alkoxide, followed by Hofmann rearrangement and basic hydrolysis to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

Azaguanosine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazolopyrimidine derivatives, while substitution reactions can produce various substituted analogs.

Mechanism of Action

The mechanism of action of Azaguanosine involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or as a modulator of signaling pathways. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Azaguanosine is unique due to its triazolopyrimidine core, which imparts distinct chemical and biological properties

Properties

CAS No.

2133-80-4

Molecular Formula

C9H12N6O5

Molecular Weight

284.23 g/mol

IUPAC Name

5-amino-3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6H-triazolo[4,5-d]pyrimidin-7-one

InChI

InChI=1S/C9H12N6O5/c10-9-11-6-3(7(19)12-9)13-14-15(6)8-5(18)4(17)2(1-16)20-8/h2,4-5,8,16-18H,1H2,(H3,10,11,12,19)/t2-,4-,5-,8-/m1/s1

InChI Key

QOVIBFFZCVPCEI-UMMCILCDSA-N

Isomeric SMILES

C([C@@H]1[C@H]([C@H]([C@@H](O1)N2C3=C(C(=O)NC(=N3)N)N=N2)O)O)O

SMILES

C(C1C(C(C(O1)N2C3=C(C(=O)NC(=N3)N)N=N2)O)O)O

Canonical SMILES

C(C1C(C(C(O1)N2C3=C(C(=O)NC(=N3)N)N=N2)O)O)O

2133-80-4

sequence

N

Synonyms

azaguanosine

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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